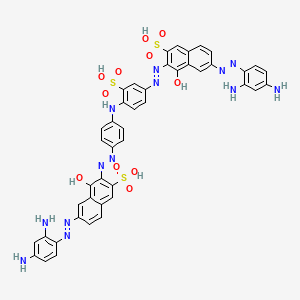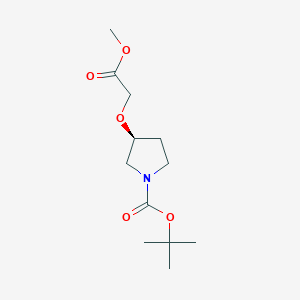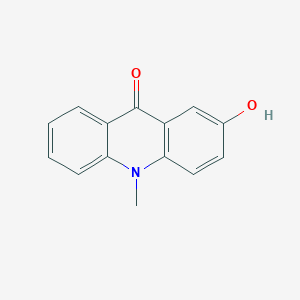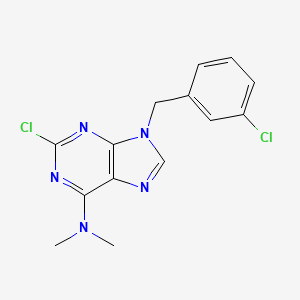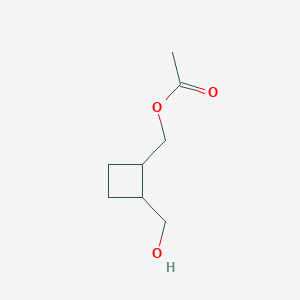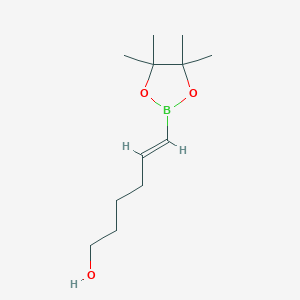
(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol is an organoboron compound that features a boronate ester group. Compounds like this are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol typically involves the reaction of an appropriate alkene with a boronic ester. One common method is the hydroboration-oxidation reaction, where an alkene reacts with a borane reagent, followed by oxidation to form the boronate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale hydroboration-oxidation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The boronate ester group can be oxidized to form alcohols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the boronate ester into a borane or other reduced forms.
Substitution: The boronate ester can undergo substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts (Pd) in the presence of bases like potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Alcohols, ketones, or aldehydes.
Reduction: Boranes or other reduced boron compounds.
Substitution: New carbon-carbon bonded products, often forming complex organic molecules.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes.
Biology
Bioconjugation: Used in the synthesis of bioconjugates for labeling and tracking biological molecules.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for (E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol in reactions typically involves the formation of a boronate ester intermediate, which then undergoes further transformations depending on the reaction conditions. The boron atom acts as a Lewis acid, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura reactions.
Vinylboronic Acid: Similar in structure but with a vinyl group instead of the hexenyl group.
Uniqueness
(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions, making it valuable in organic synthesis.
Propriétés
Formule moléculaire |
C12H23BO3 |
|---|---|
Poids moléculaire |
226.12 g/mol |
Nom IUPAC |
(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h7,9,14H,5-6,8,10H2,1-4H3/b9-7+ |
Clé InChI |
OEZCGHZAAGFUGV-VQHVLOKHSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCO |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12927725.png)

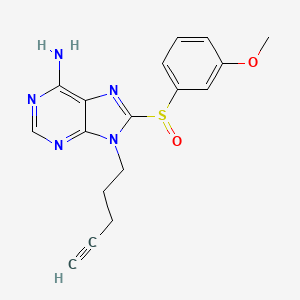
![2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one](/img/structure/B12927737.png)
